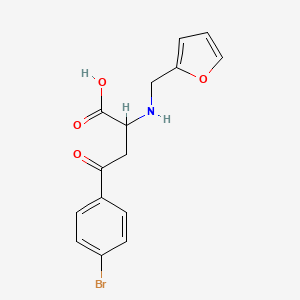![molecular formula C21H16N2O5S B2820655 Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 865247-01-4](/img/no-structure.png)
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve complex procedures. Coumarin heterocycles, which are part of the compound, have been synthesized using various methods . For instance, 2-oxo-2H-chromene-3-carboxylic acid analogs were synthesized in good yield through coupling coumarin-3-carboxylic acids with quinoline acetic hydrazide .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 408.43. It contains a benzothiazole ring, a chromene ring, and an acetate group.Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. The compound contains several functional groups that can participate in different types of reactions .Scientific Research Applications
Synthesis of Derivatives
Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates undergo reactions leading to the formation of 5-arylmethylidene derivatives. Further treatment with DMF · POCl3 complex yields 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters and -7-carbonitriles. The (Z)-configuration at the arylmethylidene moiety was confirmed by X-ray crystallographic study (Tverdokhlebov et al., 2005).
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate Derivatives The titled compounds are prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives. The synthesis involves reactions in EtOH/TEA solution at room temperature, leading to a variety of ethyl iminothiazolopyridine-4-carboxylate derivatives (Mohamed, 2014).
Chemical Sensing
Highly Selective Fluorimetric Sensor for Cu2+ and Hg2+ A chemosensor based on benzothiazole, (Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate, was designed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The sensor operates on an internal charge transfer mechanism, with fluorescence quenching observed in the presence of the targeted metal ions (Wagh et al., 2015).
Heterocyclization Reactions
Synthesis of Heterocyclic Derivatives Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was used in heterocyclization reactions to produce thiophene, pyrazole, and coumarin derivatives, incorporating benzo[d]imidazole moiety. These derivatives exhibited antitumor activities against various cancer cell lines, highlighting their potential therapeutic applications (Mohareb & Gamaan, 2018).
Future Directions
The future directions for this compound could involve further exploration of its biological properties and potential applications in various fields . Given the valuable biological and pharmaceutical properties of coumarins , there could be considerable interest in developing new synthesis methods and investigating the properties of this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate involves the condensation of 4-oxochromene-3-carboxylic acid with 2-aminobenzothiazole, followed by the reaction of the resulting imine with ethyl 2-bromoacetate.", "Starting Materials": [ "4-oxochromene-3-carboxylic acid", "2-aminobenzothiazole", "Ethyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-oxochromene-3-carboxylic acid (1.0 g) and 2-aminobenzothiazole (1.2 g) in methanol (20 mL) and add sodium hydroxide (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the imine intermediate as a yellow solid.", "Step 4: Dissolve the imine intermediate (0.5 g) in dry diethyl ether (10 mL) and add ethyl 2-bromoacetate (0.6 g) and sodium carbonate (0.5 g). Stir the mixture at room temperature for 2 hours.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a mixture of diethyl ether and hexane as the eluent to obtain Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate as a yellow solid." ] } | |
CAS RN |
865247-01-4 |
Product Name |
Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Molecular Formula |
C21H16N2O5S |
Molecular Weight |
408.43 |
IUPAC Name |
ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H16N2O5S/c1-2-27-18(24)11-23-15-8-4-6-10-17(15)29-21(23)22-20(26)14-12-28-16-9-5-3-7-13(16)19(14)25/h3-10,12H,2,11H2,1H3 |
InChI Key |
ZVYDIDVWIVCCIX-DQRAZIAOSA-N |
SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)
![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methoxybenzamide](/img/structure/B2820591.png)

![Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate](/img/structure/B2820593.png)

